5-amino-2-(butylamino)-N-cyclopropylbenzamide
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Overview
Description
5-amino-2-(butylamino)-N-cyclopropylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a butylamino group, and a cyclopropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(butylamino)-N-cyclopropylbenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzamide core, followed by the introduction of the amino and butylamino groups through nucleophilic substitution reactions. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(butylamino)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form corresponding amines or amides.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-amino-2-(butylamino)-N-cyclopropylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-2-(butylamino)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-(methylamino)-N-cyclopropylbenzamide
- 5-amino-2-(ethylamino)-N-cyclopropylbenzamide
- 5-amino-2-(propylamino)-N-cyclopropylbenzamide
Uniqueness
5-amino-2-(butylamino)-N-cyclopropylbenzamide is unique due to the presence of the butylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.
Properties
CAS No. |
771429-87-9 |
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Molecular Formula |
C14H21N3O |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
5-amino-2-(butylamino)-N-cyclopropylbenzamide |
InChI |
InChI=1S/C14H21N3O/c1-2-3-8-16-13-7-4-10(15)9-12(13)14(18)17-11-5-6-11/h4,7,9,11,16H,2-3,5-6,8,15H2,1H3,(H,17,18) |
InChI Key |
PSVIRZWIWPBCSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)N)C(=O)NC2CC2 |
Origin of Product |
United States |
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